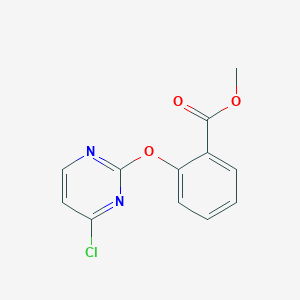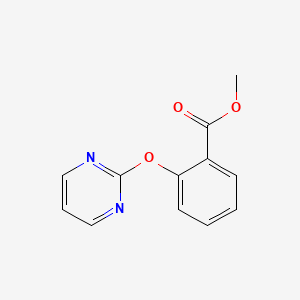![molecular formula C7H17ClN2O2S B1423709 [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride CAS No. 851308-25-3](/img/structure/B1423709.png)
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride
Overview
Description
[1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C7H17ClN2O2S and a molecular weight of 228.74 g/mol . It is a piperidine derivative, which is a class of compounds known for their significant role in the pharmaceutical industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride typically involves the reaction of tert-Butyl [1-(methylsulfonyl)piperidin-4-yl]methyl carbamate with hydrochloric acid . The reaction conditions include maintaining an inert atmosphere and room temperature to ensure the stability of the compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis process in a laboratory setting can be scaled up for industrial production with appropriate modifications to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, which involve the addition of oxygen or the removal of hydrogen.
Reduction: Reduction reactions, which involve the addition of hydrogen or the removal of oxygen, can also occur.
Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: In chemistry, [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules . It is particularly valuable in the development of new pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar molecules in biological environments.
Medicine: Its unique chemical properties make it a candidate for targeting specific molecular pathways involved in disease processes .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Piperidinone: A piperidine derivative with a ketone functional group.
Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.
Uniqueness: [1-(Methylsulfonyl)piperidin-4-yl]methanamine hydrochloride is unique due to its methylsulfonyl functional group, which imparts distinct chemical properties. This makes it particularly useful in applications where specific reactivity or stability is required .
Properties
IUPAC Name |
(1-methylsulfonylpiperidin-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2S.ClH/c1-12(10,11)9-4-2-7(6-8)3-5-9;/h7H,2-6,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZFSEJDFGLXOJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(1-Methyl-2-propen-1-YL)oxy]benzaldehyde](/img/structure/B1423633.png)









